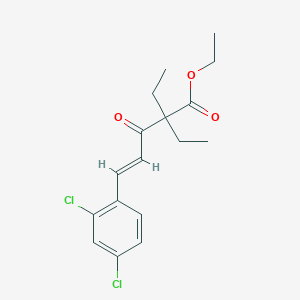![molecular formula C21H11F5N2O3 B4879806 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4879806.png)
4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
説明
4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, also known as PFB-MOZ, is a chemical compound that has been widely studied in scientific research. It is a fluorescent probe that can be used to detect protein-protein interactions and has been shown to have potential applications in drug discovery and development. In
作用機序
4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide works by binding to specific proteins and undergoing a conformational change that results in an increase in fluorescence intensity. The binding of this compound to its target protein can be detected using fluorescence spectroscopy, and the change in fluorescence intensity can be used to monitor the interaction between the two proteins. The exact mechanism of action of this compound is still being studied, but it is believed to involve a combination of hydrophobic and electrostatic interactions between the probe and its target protein.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This compound has been used in a variety of cell types and organisms, including bacteria, yeast, and mammalian cells, without any adverse effects.
実験室実験の利点と制限
One of the main advantages of 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is its high sensitivity and selectivity for specific protein-protein interactions. It can be used to detect interactions in real-time and can be used to screen for potential drug candidates that can disrupt specific interactions. However, one of the limitations of this compound is its relatively high cost and the need for specialized equipment and expertise to use it effectively. Additionally, this compound may not be suitable for studying certain protein-protein interactions due to its size and binding properties.
将来の方向性
There are several future directions for research on 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is to optimize the synthesis method to improve yield and purity and to tailor the properties of the compound for specific applications. Another area of research is to study the mechanism of action of this compound in more detail to better understand how it binds to specific proteins. Additionally, this compound can be used to study the role of protein-protein interactions in disease, and future research can focus on using this compound to identify potential drug targets for various diseases. Overall, this compound has great potential for scientific research and drug discovery and development, and further research in this area is warranted.
科学的研究の応用
4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been widely used as a fluorescent probe to study protein-protein interactions in vitro and in vivo. It has been shown to selectively bind to certain proteins and can be used to monitor their interactions in real-time. This compound has been used to study a variety of protein-protein interactions, including those involved in signal transduction, protein degradation, and DNA repair. It has also been used to screen for potential drug candidates that can disrupt specific protein-protein interactions.
特性
IUPAC Name |
4-methoxy-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5N2O3/c1-30-11-5-2-9(3-6-11)20(29)27-10-4-7-13-12(8-10)28-21(31-13)14-15(22)17(24)19(26)18(25)16(14)23/h2-8H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOADGWKZQKZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4879733.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879734.png)
![3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4879742.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline](/img/structure/B4879753.png)
![5-(4-fluorophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4879754.png)

![4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B4879763.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4879780.png)
![4-(2-{1-[4-(aminosulfonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1-cyanovinyl)benzoic acid](/img/structure/B4879797.png)
![10-[3-(4-methyl-1-piperazinyl)propanoyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B4879803.png)
![3-(1-methyl-2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4879812.png)
![2-chloro-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenol](/img/structure/B4879818.png)
![1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4879821.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4879837.png)